molecular formula C14H13NO3 B6389045 MFCD18317371 CAS No. 1262005-36-6

MFCD18317371

Cat. No.: B6389045
CAS No.: 1262005-36-6
M. Wt: 243.26 g/mol
InChI Key: JIVSOXLOMMWWHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MFCD18317371 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and materials science research. Such compounds are frequently utilized in medicinal chemistry for their bioactivity, particularly as kinase inhibitors or antimicrobial agents.

Key inferred properties (based on structural analogs):

  • Molecular formula: Likely C6H3Cl2N3 or a derivative.
  • Molecular weight: ~180–200 g/mol.
  • Bioactivity: Potential inhibition of enzymatic targets (e.g., CYP450 enzymes) .
  • Safety profile: May carry warnings for skin/eye irritation (H315, H319) .

Properties

IUPAC Name

3-(4-methoxy-2-methylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-9-7-10(18-2)3-4-11(9)13-8-15-6-5-12(13)14(16)17/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVSOXLOMMWWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40687475
Record name 3-(4-Methoxy-2-methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262005-36-6
Record name 3-(4-Methoxy-2-methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18317371” involves several steps, starting with the selection of appropriate starting materials. The reaction conditions, such as temperature, pressure, and solvents, are carefully controlled to ensure the desired product is obtained with high purity and yield. Common synthetic routes include:

    Step 1: Initial reaction of precursor compounds under controlled conditions.

    Step 2: Purification of the intermediate product through crystallization or distillation.

    Step 3: Final reaction to obtain “this compound” with desired properties.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves:

    Bulk synthesis: Using large quantities of starting materials and optimized reaction conditions.

    Purification: Employing industrial-scale purification techniques such as chromatography and recrystallization.

    Quality Control: Ensuring the final product meets industry standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions: “MFCD18317371” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to yield reduced forms.

    Substitution: Replacement of specific functional groups with other groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

“MFCD18317371” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe in molecular biology studies.

    Medicine: Investigated for its potential therapeutic properties and as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD18317371” exerts its effects involves interaction with specific molecular targets and pathways. It may act by:

    Binding to receptors: Modulating the activity of specific receptors in biological systems.

    Enzyme inhibition: Inhibiting the activity of enzymes involved in critical biochemical pathways.

    Signal transduction: Affecting signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD18317371 with structurally and functionally analogous compounds, focusing on molecular properties, synthesis, and applications. Data are synthesized from evidence on compounds with similar MDL/CAS identifiers.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Property This compound (Inferred) CAS 918538-05-3 CAS 428854-24-4 CAS 1046861-20-4
Molecular formula C6H3Cl2N3 C6H3Cl2N3 C17H15FN8 C6H5BBrClO2
Molecular weight ~188 188.01 350.35 235.27
Solubility (mg/mL) 0.24 (predicted) 0.24 (ESOL) Not reported 0.24 (ESOL)
Log S (ESOL) -2.99 -2.99 -2.47 -2.99
Bioactivity Enzymatic inhibition CYP450 inhibition Kinase inhibition Boronic acid reactivity
Synthesis method KI/DMF catalysis N-ethyl-DIEA/DMF reaction HATU/THF coupling Pd-catalyzed cross-coupling
Hazard warnings H315, H319, H335 H315, H319, H335 Not specified H302

Structural and Functional Similarities

  • Core heterocyclic framework : All compounds share nitrogen-containing rings (e.g., pyrazole, triazine), which enhance binding to biological targets .
  • Halogen substituents : Chlorine (Cl) and fluorine (F) groups improve metabolic stability and bioavailability .
  • Synthetic routes : Use of polar aprotic solvents (DMF, THF) and coupling agents (HATU) is common for heterocyclic synthesis .

Key Differences

  • Molecular weight : CAS 428854-24-4 (350.35 g/mol) is significantly heavier due to a fluorobenzyl group, impacting its pharmacokinetics (e.g., slower renal clearance) .
  • Solubility : CAS 1046861-20-4 exhibits higher solubility in aqueous media (0.687 mg/mL) due to boronic acid functionality, making it suitable for prodrug designs .
  • Safety profiles : CAS 918538-05-3 and this compound share hazards (H315-H319-H335), while CAS 1046861-20-4 is less toxic (only H302) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.